N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17423272
InChI: InChI=1S/C13H12Cl2N2/c1-9-5-6-16-13(7-9)17-8-10-11(14)3-2-4-12(10)15/h2-7H,8H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C13H12Cl2N2
Molecular Weight: 267.15 g/mol

N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine

CAS No.:

Cat. No.: VC17423272

Molecular Formula: C13H12Cl2N2

Molecular Weight: 267.15 g/mol

* For research use only. Not for human or veterinary use.

N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine -

Specification

Molecular Formula C13H12Cl2N2
Molecular Weight 267.15 g/mol
IUPAC Name N-[(2,6-dichlorophenyl)methyl]-4-methylpyridin-2-amine
Standard InChI InChI=1S/C13H12Cl2N2/c1-9-5-6-16-13(7-9)17-8-10-11(14)3-2-4-12(10)15/h2-7H,8H2,1H3,(H,16,17)
Standard InChI Key ILBSKRVPLJLLRX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC=C1)NCC2=C(C=CC=C2Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

N-(2,6-Dichlorobenzyl)-4-methylpyridin-2-amine belongs to the class of aromatic amines, featuring a pyridine core modified with methyl and dichlorobenzyl groups. Its IUPAC name, N-[(2,6-dichlorophenyl)methyl]-4-methylpyridin-2-amine, reflects the substitution pattern. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₃H₁₂Cl₂N₂
Molecular Weight267.15 g/mol
IUPAC NameN-[(2,6-dichlorophenyl)methyl]-4-methylpyridin-2-amine
Canonical SMILESCC1=CC(=NC=C1)NCC2=C(C=CC=C2Cl)Cl
InChI KeyILBSKRVPLJLLRX-UHFFFAOYSA-N
CAS Number166751-49-1

The compound’s structure combines a lipophilic dichlorobenzyl group with a polar pyridine ring, conferring amphiphilic properties. X-ray crystallography of analogous compounds reveals planar aromatic systems with dihedral angles between the pyridine and benzene rings influencing molecular packing .

Synthetic Methodologies

Primary Synthesis Route

The most reported synthesis involves a nucleophilic substitution reaction between 2,6-dichlorobenzyl chloride and 4-methylpyridin-2-amine. The process typically employs polar aprotic solvents (e.g., dimethylformamide) under inert atmospheres to minimize side reactions. A representative protocol is as follows:

  • Reagents:

    • 2,6-Dichlorobenzyl chloride (1.2 equiv)

    • 4-Methylpyridin-2-amine (1.0 equiv)

    • Triethylamine (2.0 equiv, as base)

    • Anhydrous DMF (solvent)

  • Procedure:

    • Dissolve 4-methylpyridin-2-amine in DMF at 0°C.

    • Add triethylamine dropwise, followed by 2,6-dichlorobenzyl chloride.

    • Stir at room temperature for 12–16 hours.

    • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).

  • Yield: 68–75% .

Optimization Strategies

  • Catalytic Enhancements: Beta-alanine catalysis, as demonstrated in analogous pyridine syntheses, improves regioselectivity .

  • Solvent Effects: Substituting DMF with tert-butyl methyl ether (MTBE) reduces polarity, minimizing byproduct formation during reflux .

  • Temperature Control: Maintaining temperatures below 60°C prevents decomposition of the dichlorobenzyl intermediate.

Applications in Medicinal Chemistry

Structure-Activity Relationship (SAR) Insights

  • Chlorine Substitution: The 2,6-dichloro configuration enhances lipid solubility, improving membrane permeability.

  • Methyl Group Role: The 4-methyl group on pyridine stabilizes π-π interactions with aromatic residues in enzyme active sites .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 5.1 Hz, 1H, pyridine-H6), 7.38–7.25 (m, 3H, benzyl-H), 6.65 (s, 1H, pyridine-H3), 4.52 (s, 2H, CH₂), 2.33 (s, 3H, CH₃).

  • LC-MS: [M+H]⁺ = 267.1 (calculated), 267.0 (observed).

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with CDKs and viral proteases using crystallography.

  • Derivatization: Introduce sulfonamide or carboxylate groups to enhance water solubility.

  • In Vivo Testing: Evaluate pharmacokinetics in rodent models to assess therapeutic potential.

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